![molecular formula C14H12N2O4S B421313 ethyl 2-methyl-5-nitro-4H-thieno[3,2-b]indole-3-carboxylate](/img/structure/B421313.png)
ethyl 2-methyl-5-nitro-4H-thieno[3,2-b]indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-nitro-2-methyl-4H-thieno[3,2-b]indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, features a unique thienoindole structure, which is a fusion of thiophene and indole rings, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-5-nitro-4H-thieno[3,2-b]indole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable thiophene derivative with an indole precursor under acidic or basic conditions. The nitro group is introduced through nitration reactions, and the ester group is formed via esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-nitro-2-methyl-4H-thieno[3,2-b]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 5-nitro-2-methyl-4H-thieno[3,2-b]indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-nitro-4H-thieno[3,2-b]indole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole moiety can bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-nitro-2-methyl-4H-thieno[3,2-b]indole-2-carboxylate
- Ethyl 5-nitro-2-methyl-4H-thieno[3,2-b]indole-4-carboxylate
- Ethyl 5-nitro-2-methyl-4H-thieno[3,2-b]indole-5-carboxylate
Uniqueness
Ethyl 5-nitro-2-methyl-4H-thieno[3,2-b]indole-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the nitro and ester groups can significantly affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H12N2O4S |
|---|---|
Molecular Weight |
304.32g/mol |
IUPAC Name |
ethyl 2-methyl-5-nitro-4H-thieno[3,2-b]indole-3-carboxylate |
InChI |
InChI=1S/C14H12N2O4S/c1-3-20-14(17)10-7(2)21-13-8-5-4-6-9(16(18)19)11(8)15-12(10)13/h4-6,15H,3H2,1-2H3 |
InChI Key |
YYQLPDDSXLBWPC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1NC3=C2C=CC=C3[N+](=O)[O-])C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1NC3=C2C=CC=C3[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-3-nitroso-2,3-dihydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B421230.png)
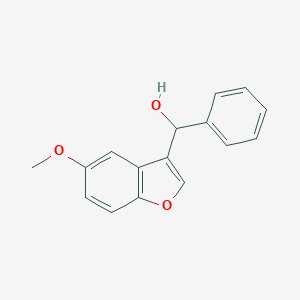
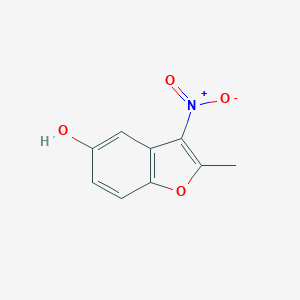
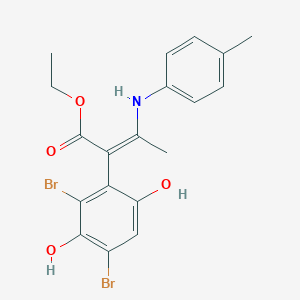
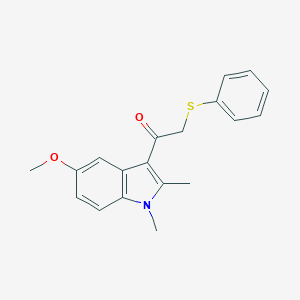

![5-[(Dimethylamino)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B421242.png)
![ethyl 16-acetamido-4,8-dimethyl-12-nitro-3-thia-7,9-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),4,7,10(15),11,13-heptaene-5-carboxylate](/img/structure/B421243.png)
![2-Chloro-6-methyl-7,12-dihydroindolo[3,2-d][1,3]benzodiazepine](/img/structure/B421244.png)
![2-{[(2-hydroxyethyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B421245.png)
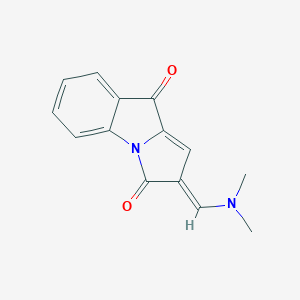
![2-[(2-methoxy-1H-indol-3-yl)methylene]malononitrile](/img/structure/B421249.png)
![1-acetyl-2-[(4-methoxyanilino)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B421251.png)
![1-benzyl-6-(diethylamino)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B421253.png)
